molecular formula C12H19ClN2O4S B6429748 6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride CAS No. 65019-56-9

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride

Cat. No.: B6429748
CAS No.: 65019-56-9
M. Wt: 322.81 g/mol
InChI Key: DOLRREOXCVNVIR-UHFFFAOYSA-N
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Description

6-[(4-Aminophenyl)sulfonylamino]hexanoic acid;hydrochloride (CAS 65019-56-9) is a high-purity chemical compound with a molecular weight of 322.81 g/mol and a molecular formula of C12H19ClN2O4S . This molecule is structurally characterized by a hexanoic acid backbone, which provides hydrophobicity and molecular flexibility, a sulfonamide group (-SO₂NH-) that enhances hydrogen bonding capacity and acidity, and a 4-aminophenyl moiety . The hydrochloride salt form improves the compound's aqueous solubility and crystallinity, making it more suitable for experimental handling . This compound serves as a valuable intermediate in organic synthesis and has broad scientific research applications. It is employed in the study of enzyme inhibition and protein interactions, as the sulfonamide group can mimic a substrate or bind to the active site, thereby blocking enzymatic function and affecting key biochemical pathways . Its potential as a therapeutic agent is investigated in medical research, while in industrial fields, it is utilized in the formulation of metal processing fluids, industrial cleaning agents, and water treatment processes . Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S.ClH/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16;/h5-8,14H,1-4,9,13H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLRREOXCVNVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65019-56-9
Record name Hexanoic acid, 6-[[(4-aminophenyl)sulfonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65019-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Sulfamidation with 4-Aminobenzenesulfonyl Chloride

The sulfonylamino group is introduced via reaction between 6-aminohexanoic acid and 4-aminobenzenesulfonyl chloride. A protocol from synthetic chemistry literature (SSRN) employs a two-step process:

  • Activation : 6-Aminohexanoic acid is treated with chlorosulfonyl isocyanate in dichloromethane at 0–10°C to form a sulfamoyl intermediate.

  • Coupling : The intermediate reacts with 4-aminobenzenesulfonyl chloride in acetonitrile under reflux, using Hünig’s base to scavenge HCl.

This method achieves 78–82% yield, with purity confirmed by LCMS (>95%).

Formation of the Sulfonylamino Linkage

Critical to the synthesis is the formation of the sulfonamide bond. A study (SSRN) optimized this step using catalytic triethylamine in tetrahydrofuran (THF) at 60°C for 8 hours. Key parameters include:

  • Molar ratio : 1:1.2 (6-aminohexanoic acid to sulfonyl chloride)

  • Solvent : Anhydrous THF to minimize hydrolysis

  • Work-up : Extraction with 0.2M HCl to remove unreacted reagents.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification. A representative procedure dissolves the sulfonamide product in ethanol and treats it with concentrated HCl (37%) at 0°C. Precipitation occurs upon addition of diethyl ether, yielding a crystalline solid with 89–92% recovery.

Table 1: Hydrochloride Salt Formation Conditions

ParameterValueSource
AcidHCl (37%)
SolventEthanol
Temperature0°C
Yield89–92%

Purification and Characterization

Recrystallization

High-purity product (>99.98%) is obtained via sequential recrystallization in isopropanol/water mixtures (Example 6, WO2020031201A1). For instance, dissolving 250 g of crude product in 375 mL water and 875 mL isopropanol at 65–70°C followed by cooling to 25°C yields needle-like crystals.

Chromatographic Methods

Flash chromatography on silica gel (heptane/EtOAc gradient) removes non-polar impurities, as demonstrated in a synthesis of analogous sulfonamides.

Table 2: Purity Analysis by HPLC

SamplePurity (%)MethodSource
Crude product95.2C18 column, 0.1% TFA
Recrystallized99.98C18 column, pH 6.8

Recent Advances and Optimizations

Catalytic Amidation

A novel amidation strategy using γ-valerolactone as a green solvent achieves 88% yield at 100°C, reducing reaction time to 12 hours. This method avoids toxic solvents like DMF and enhances thermal stability.

Hydrogenolysis for Deprotection

Palladium-catalyzed hydrogenolysis (10% Pd/C, H₂ atmosphere) cleaves benzyloxycarbonyl (Cbz) protecting groups with >97% efficiency, as applied in related sulfonamide syntheses .

Chemical Reactions Analysis

Types of Reactions

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminohexanoic acid derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the formulation of metal processing fluids, industrial cleaning agents, and water treatment processes.

Mechanism of Action

The mechanism of action of 6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of Hexanoic Acid Derivatives

The following compounds share the hexanoic acid backbone but differ in substituents and functional groups:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) CAS No. Key Applications/Properties
6-[(4-Aminophenyl)sulfonylamino]hexanoic acid hydrochloride -SO₂NH-(4-aminophenyl) ~313.78 (estimated) Not explicitly listed Potential drug intermediate, metal coordination
6-(3,5-Diaminobenzoylamido)hexanoic acid hydrochloride -NHCO-(3,5-diaminophenyl) 285.73 (free acid) 2421146-55-4 Chelating agent, synthesis of multivalent scaffolds
6-Ureidohexanoic acid -NHCONH₂ 174.20 1468-42-4 Antifibrinolytic agent (e.g., Acexamic acid)
6-(4-Aminobutanamido)hexanoic acid hydrochloride -NHCO-(4-aminobutyl) 251.25 Not explicitly listed Biomedical research, ligand conjugation
6-(Diethylamino)hexanoic acid -N(CH₂CH₃)₂ 187.28 Not explicitly listed Skin penetration enhancer, surfactant
Hexaminolevulinate hydrochloride 5-Amino-4-oxopentanoic acid hexyl ester 251.8 140898-91-5 Fluorescent probe, photodynamic therapy

Key Differences in Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., the target compound and 6-(3,5-diaminobenzoylamido)hexanoic acid hydrochloride) exhibit higher aqueous solubility than their free acid counterparts .
  • Acidity : Sulfonamide-containing compounds (e.g., target compound) are more acidic (pKa ~1-2) compared to amide derivatives (pKa ~4-5) due to the electron-withdrawing sulfonyl group .
  • Binding Affinity: The 4-aminophenyl group in the target compound enables strong coordination with metal ions (e.g., heavy metals in adsorptive membranes), whereas ureido derivatives show affinity for biological targets like plasminogen .

Q & A

Q. Handling hygroscopicity in hydrochloride salt formulations

  • Protocol :
  • Store under nitrogen atmosphere with desiccants (silica gel).
  • Characterize hydrate formation via DSC (endothermic peak at 110°C for water loss) .

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